3',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone

Overview

Description

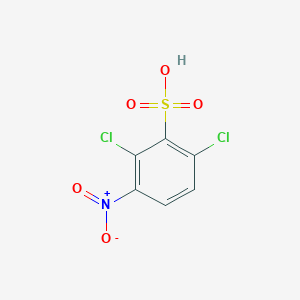

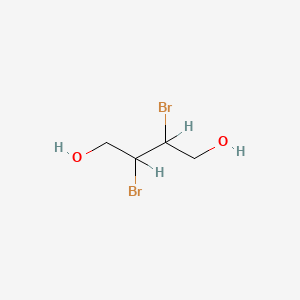

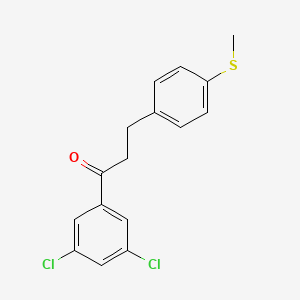

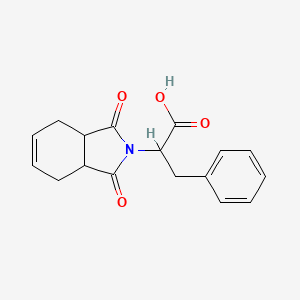

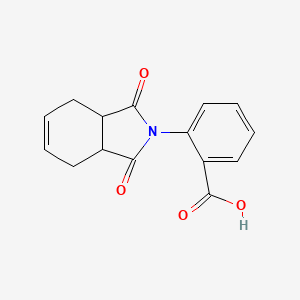

3’,5’-Dichloro-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the CAS Number: 898781-75-4 . It has a molecular weight of 325.26 and its IUPAC name is 1-(3,5-dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone . The compound is currently not widely available for purchase .

Molecular Structure Analysis

The InChI code for 3’,5’-Dichloro-3-(4-thiomethylphenyl)propiophenone is 1S/C16H14Cl2OS/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Scientific Research Applications

Semisynthesis of Propiophenones

A study by Joshi, Sharma, and Sinha (2005) presents a method for the semisynthesis of natural methoxylated propiophenones. This involves a reaction of phenylpropenes with palladium chloride and sodium formate, followed by oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone. This method compares conventional, ultrasound, and microwave heating techniques (Joshi, Sharma, & Sinha, 2005).

Electrochromic Polymers from Alkyl-Derivatized Polythiophenes

In research by Sankaran and Reynolds (1997), new derivatives of ethylenedioxythiophene, including alkyl-derivatized polythiophenes, were synthesized and analyzed for their electrochromic behavior. This study contributes to the understanding of the applications of thiophene derivatives in materials science (Sankaran & Reynolds, 1997).

Synthesis of Phthalocyanines

A study by Wöhrle, Eskes, Shigehara, and Yamada (1993) focused on the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and their conversion to octasubstituted phthalocyanines. This process demonstrates the use of dichloro compounds in the synthesis of complex organic structures (Wöhrle et al., 1993).

Copolymers of Trisubstituted Ethylenes and Styrene

Kim, Morales, Scully, Seitz, Sikora, Spaulding, Sudman, Sullivan, Dean, Kharas, and Watson (1999) investigated electrophilic trisubstituted ethylenes and their copolymerization with styrene. The study's focus was on characterizing the copolymers and analyzing their glass transition temperatures, indicating potential applications in materials with specific thermal properties (Kim et al., 1999).

Antimicrobial Agents from Thiophenones

Research by Benneche, Herstad, Rosenberg, Assev, and Scheie (2011) demonstrated the synthesis of thiophenones and their capacity to reduce biofilm formation by marine bacteria. This finding suggests potential applications in antimicrobial treatments (Benneche et al., 2011).

Pharmacological Review of Chlorogenic Acid

A review by Naveed, Hejazi, Abbas, Kamboh, Khan, Shumzaid, Ahmad, Babazadeh, Fangfang, Modarresi-Ghazani, Wenhua, and Xiaohui (2018) discussed the broad biological and pharmacological effects of chlorogenic acid, highlighting its antioxidant, antibacterial, and hepatoprotective properties. This research provides insight into the potential medical applications of compounds related to propiophenones (Naveed et al., 2018).

properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2OS/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBABOBQUZOVDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644400 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone | |

CAS RN |

898781-75-4 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,12-Dibromo-2,9-bis(2,6-diisopropylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3025036.png)